HGAPDH

Enzyme kinetics Covalent inhibitor hGAPDH

hGAPDH-IN-1 is a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of human GAPDH. Unlike iodoacetate (nonspecific) or koningic acid (slower kinetics), hGAPDH-IN-1 rapidly and selectively inactivates the catalytic cysteine, minimizing off-target effects. Demonstrates potent antiproliferative activity against pancreatic cancer cell lines (IC50 4.69–21.72 μM). The conformationally rigid scaffold enhances binding-site pre-organization. Ideal for probing GAPDH-dependent cancer metabolism, benchmarking covalent warhead selectivity, and establishing potency standards in HTS assays.

Molecular Formula
Molecular Weight
Cat. No. B1576437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHGAPDH
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hGAPDH-IN-1: A Spirocyclic 3‑Bromo‑4,5‑dihydroisoxazole Covalent Inhibitor of Human GAPDH


hGAPDH-IN‑1 (also referred to as compound 11) is a spirocyclic 3‑bromo‑4,5‑dihydroisoxazole derivative that acts as a potent, covalent inhibitor of human glyceraldehyde‑3‑phosphate dehydrogenase (hGAPDH), a key glycolytic enzyme frequently exploited in cancer metabolism [REFS‑1]. It was developed to overcome the limitations of earlier GAPDH inhibitors by combining a well‑characterized electrophilic warhead with a conformationally rigid spirocyclic scaffold that enhances binding‑site pre‑organization [REFS‑2]. The compound has demonstrated significant antiproliferative activity against multiple pancreatic cancer cell lines and exhibits faster enzyme inactivation kinetics than the benchmark natural product koningic acid [REFS‑3].

Why In‑Class GAPDH Inhibitors Cannot Be Interchanged with hGAPDH-IN‑1


The family of covalent GAPDH inhibitors encompasses chemically and mechanistically diverse compounds that differ markedly in potency, selectivity, and drug‑like properties. For example, the widely used tool compound iodoacetate acts as a nonspecific alkylating agent that modifies multiple cysteine‑containing proteins [REFS‑1], while the natural product koningic acid exhibits slower target engagement than hGAPDH‑IN‑1 [REFS‑2]. Other agents such as GAPDH‑IN‑1 display >8‑fold weaker enzymatic inhibition and a distinct binding mode involving aspartic acid adduct formation [REFS‑3]. These disparities in molecular mechanism, kinetics, and off‑target liability mean that substituting one inhibitor for another can produce confounded experimental outcomes and irreproducible results in target‑validation studies or drug‑discovery campaigns. hGAPDH‑IN‑1 has been specifically optimized for selective, rapid covalent inactivation of the activated catalytic cysteine in human GAPDH, a property not shared by its structural or functional analogs [REFS‑4].

Quantitative Differentiation of hGAPDH‑IN‑1 from Key Comparators


Faster Covalent Inactivation of Recombinant Human GAPDH vs. Koningic Acid

hGAPDH‑IN‑1 covalently inactivates recombinant human GAPDH with faster kinetics than koningic acid, one of the most potent natural GAPDH inhibitors known. [REFS‑1]

Enzyme kinetics Covalent inhibitor hGAPDH

Cellular Antiproliferative Activity: IC50 Values in Pancreatic Cancer Cell Lines

hGAPDH‑IN‑1 exhibits differential antiproliferative potency across four pancreatic cancer cell lines, with IC50 values ranging from 4.69 μM to 21.72 μM. [REFS‑1]

Pancreatic cancer Cell viability IC50

Enzymatic Potency Superiority Over First‑Generation GAPDH Inhibitors

hGAPDH‑IN‑1 demonstrates substantially greater enzymatic potency than the alternative covalent inhibitor GAPDH‑IN‑1, which exhibits a much weaker IC50 of 39.31 μM. [REFS‑1]

Enzyme inhibition GAPDH Potency

Enhanced Selectivity for Activated Cysteine Over Free Thiols

pH‑dependent warhead reactivity studies revealed that hGAPDH‑IN‑1 exhibits negligible reactivity with free thiols, demonstrating its preferential reaction with the activated catalytic cysteine of hGAPDH. [REFS‑1]

Covalent inhibitor Selectivity Thiol reactivity

Correlation Between Intracellular GAPDH Inhibition and Antiproliferative Effect

The antiproliferative activity of hGAPDH‑IN‑1 in pancreatic cancer cell lines correlates directly with the degree of intracellular hGAPDH inhibition, confirming on‑target mechanism of action. [REFS‑1]

Target engagement Cellular pharmacology Mechanism of action

Optimal Use Cases for hGAPDH‑IN‑1 in Academic and Pharmaceutical Research


Target‑Validation Studies in Glycolysis‑Dependent Cancers

hGAPDH‑IN‑1 is ideally suited for probing the role of GAPDH in cancer cell metabolism, particularly in pancreatic adenocarcinoma models where its potent antiproliferative activity (IC50 4.69–21.72 μM) and on‑target intracellular inhibition have been demonstrated [REFS‑1]. The compound's rapid covalent inactivation kinetics and favorable selectivity profile minimize off‑target confounding, enabling researchers to confidently link glycolytic flux perturbations to observed phenotypic outcomes.

Chemical Biology Tool for Covalent Inhibitor Selectivity Profiling

Because hGAPDH‑IN‑1 exhibits negligible reactivity with free thiols while efficiently modifying the activated catalytic cysteine of hGAPDH [REFS‑1], it serves as a reference standard in selectivity panels designed to benchmark the promiscuity of novel covalent warheads. Its well‑characterized pH‑dependent reactivity profile provides a useful comparator when assessing the off‑target liability of new electrophilic inhibitors.

In Vitro Drug‑Discovery Campaigns for Metabolic Enzyme Inhibitors

The compound's spirocyclic 3‑bromo‑4,5‑dihydroisoxazole scaffold has been computationally validated to favor binding‑site pre‑organization, offering a privileged starting point for structure‑based optimization [REFS‑1]. hGAPDH‑IN‑1 can be employed as a potency benchmark in high‑throughput screening assays for next‑generation GAPDH inhibitors, providing a clear quantitative comparator (faster kinetics than koningic acid; greater enzymatic potency than GAPDH‑IN‑1) against which new chemical entities can be measured.

Investigation of GAPDH‑Dependent Resistance Mechanisms

Given the well‑documented correlation between intracellular GAPDH inhibition and antiproliferative effect [REFS‑1], hGAPDH‑IN‑1 is a valuable reagent for dissecting adaptive resistance pathways in cancer cells subjected to chronic glycolytic stress. Its reversible counterpart koningic acid (IC50 ~90 μM [REFS‑2]) shows substantially weaker cellular activity, making hGAPDH‑IN‑1 the preferred probe for long‑term resistance studies that require sustained target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for HGAPDH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.